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molecular formula C6H6OS2 B8584931 3-Methylthio-2-thiophenecarboxaldehyde

3-Methylthio-2-thiophenecarboxaldehyde

Cat. No. B8584931
M. Wt: 158.2 g/mol
InChI Key: QJGKPHFEDVSHGL-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

4.44 g of 3-bromo-2-thiophenecarboxaldehyde and 1.63 g of sodium thiomethoxide were dissolved in 20 ml of N,N-dimethylformamide, and the mixture was stirred for 3 hours under ice-cooling. Ethyl acetate was added to the reaction solution. The mixture was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:9), to give 3.36 g of the title compound as a yellow oil.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[CH3:9][S-:10].[Na+].C(OCC)(=O)C>CN(C)C=O>[CH3:9][S:10][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
BrC1=C(SC=C1)C=O
Name
Quantity
1.63 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (ethyl acetate:hexane=1:9)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC1=C(SC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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